molecular formula C7H13NO3 B3167007 3-(1,2-Oxazinan-2-yl)propanoic acid CAS No. 915922-89-3

3-(1,2-Oxazinan-2-yl)propanoic acid

Cat. No.: B3167007
CAS No.: 915922-89-3
M. Wt: 159.18 g/mol
InChI Key: TXVQHYMHVRBHGX-UHFFFAOYSA-N
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Description

Structural Classification and General Significance of the 1,2-Oxazinane (B1295428) Heterocycle

The 1,2-oxazinane ring is the central structural motif of this compound. It is classified as a saturated six-membered heterocycle containing a nitrogen atom and an oxygen atom in adjacent positions (a 1,2-arrangement). rsc.org This N-O bond is a defining feature and is relatively rare in naturally occurring products. rsc.org Despite their rarity, these heterocycles are of significant interest in medicinal chemistry and organic synthesis. rsc.orgmdpi.com

The 1,2-oxazine scaffold is found in a number of natural products that exhibit potent biological activities. rsc.org The incorporation of this ring into a molecule can lead to unique three-dimensional structures that are more drug-like than their flat aromatic counterparts, potentially improving properties like water solubility. nih.gov The presence of two heteroatoms in the ring also offers opportunities for diverse biological interactions. rsc.org The significance of the 1,2-oxazinane scaffold is highlighted by its presence in various bioactive compounds, some of which are listed below. rsc.orgrsc.org

Examples of Bioactive Compounds Containing the 1,2-Oxazinane or Related Scaffolds

Compound Name Noted Bioactivity
FR900482 (V) Antitumor antibiotic rsc.org
FK317 (VI) Antitumor antibiotic rsc.org
1-Azafagomine (VIII) Glycosyl-cleaving enzyme inhibitor rsc.org
Geneserine First 1,2-oxazine natural product discovered rsc.org

| Piperazimycin A1 (VII) | Cytotoxic hexadepsipeptide rsc.org |

Contextual Role of Saturated Nitrogen-Oxygen Heterocycles in Organic Synthesis

Saturated heterocycles containing nitrogen and oxygen are crucial building blocks in modern organic chemistry and drug discovery. rsc.orgresearchgate.net Unlike aromatic heterocycles, which are flat, saturated rings like 1,2-oxazinane have defined three-dimensional shapes. This conformational rigidity can be advantageous for binding to biological targets such as enzymes and receptors. nih.gov

The synthesis of these saturated N-O heterocycles is an active area of research. rsc.orgethz.ch Methods often involve cycloaddition reactions or the cyclization of linear precursors. clockss.org For example, the hetero-Diels-Alder reaction is a key strategy for constructing the 1,2-oxazine ring. clockss.org The development of new synthetic methods, particularly those catalyzed by transition metals like copper or iron, allows for the efficient and selective creation of a wide range of these heterocyclic structures. nih.govrsc.org These synthetic advancements make it easier for chemists to create libraries of diverse molecules for screening in drug development programs. researchgate.netethz.ch

Rationale for Research into 1,2-Oxazinane-Substituted Propanoic Acid Architectures

While specific research on 3-(1,2-Oxazinan-2-yl)propanoic acid is not extensively published, the rationale for investigating such molecules can be inferred from the established roles of its constituent parts. The combination of a bioactive heterocyclic scaffold with a flexible linker like a propanoic acid chain is a common strategy in medicinal chemistry. ktu.eduevitachem.com

The 1,2-oxazinane ring system is a "privileged scaffold," meaning it is a structural framework that can bind to multiple biological targets, as seen in various natural products with potent antitumor activities. rsc.orgrsc.org The propanoic acid moiety, on the other hand, is a versatile linker. It can be used to attach the heterocyclic core to other molecular fragments, or the carboxylic acid group itself can interact with biological targets or improve the pharmacokinetic properties of the molecule, such as its solubility. evitachem.com

Therefore, the synthesis and study of compounds like this compound are likely driven by the goal of exploring new chemical space. By combining the known biological potential of the 1,2-oxazinane ring with the versatile functionality of the propanoic acid linker, researchers can create novel molecular architectures for screening against a wide array of diseases, including cancer and infectious diseases. rsc.orgktu.edu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(oxazinan-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c9-7(10)3-5-8-4-1-2-6-11-8/h1-6H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVQHYMHVRBHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCON(C1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601264570
Record name Tetrahydro-2H-1,2-oxazine-2-propanoic acid
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Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915922-89-3
Record name Tetrahydro-2H-1,2-oxazine-2-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915922-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-2H-1,2-oxazine-2-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601264570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformations of 3 1,2 Oxazinan 2 Yl Propanoic Acid and Its Core Structure

Transformations Involving the 1,2-Oxazinane (B1295428) Heterocycle

The 1,2-oxazinane ring is susceptible to a variety of transformations, including ring contractions, cleavage of the characteristic N-O bond, and functionalization at various positions on the ring. These reactions are crucial for modifying the core heterocyclic structure.

Ring contraction reactions of the 1,2-oxazinane skeleton provide a pathway to smaller, often more strained, heterocyclic systems like pyrrolidines and pyrroles. These transformations can be initiated by various means, including base promotion and metal catalysis.

One documented method involves the base-promoted ring contraction of bicyclic 1,2-oxazine derivatives. For instance, bicyclic nitroso acetals, formed from the [3+3]-annulation of cyclic nitronates and vinyl diazoacetates, undergo ring contraction of the unsaturated oxazine (B8389632) ring into a pyrrole (B145914) ring when treated with a base like DBU in the presence of an alcohol. mdpi.com This process can even be performed in a one-pot fashion, offering an efficient route to oxazine-annulated pyrroles. mdpi.com

While direct examples of iridium-catalyzed deoxygenative transformations leading to ring contraction of simple 1,2-oxazinanes are not extensively detailed, the principle is established in broader heterocyclic chemistry. Metal catalysts, including iridium and rhodium, are known to facilitate N-O bond cleavage, which can be a key step in initiating rearrangements and contractions. nih.gov For example, the Wolff rearrangement of cyclic α-diazoketones, a classic ring contraction method, proceeds through a carbenoid intermediate, conceptually similar to species that can be generated via metal-catalyzed reactions. wikipedia.org Similarly, Favorskii-type rearrangements represent another general pathway for the contraction of cyclic ketones that can be formed from oxazine precursors. orgsyn.org

The cleavage of the relatively weak N-O bond (average bond energy of ~57 kcal/mol) is a hallmark of 1,2-oxazinane reactivity and serves as a gateway to a variety of functionalized acyclic compounds, particularly γ-amino alcohols. nih.govrsc.org This transformation is a key step in utilizing 1,2-oxazinanes as chiral building blocks. rsc.org

Reductive Cleavage: The most common transformation is the reductive cleavage of the N-O bond. This can be achieved through several methods:

Hydrogenolysis: Catalytic hydrogenation using Raney Nickel is a frequently employed method for cleaving the N-O bond in isoxazolines and related heterocycles. beilstein-journals.org The combination of Raney Nickel with additives like AlCl3 has been shown to be effective in aqueous methanol, leading to β-hydroxyketones after imine hydrolysis. beilstein-journals.org Hydrogenolysis of oxazinane derivatives is also used to produce epoxylactols and other complex oxygenated structures in multi-step syntheses. nih.gov

Other Reducing Agents: A variety of other reducing agents can be employed. Samarium(II) iodide (SmI2) is a powerful single-electron donor used for cleaving N-O bonds, although its success can be substrate-dependent. beilstein-journals.orgnih.gov Other reagents reported for this purpose in related systems include LiAlH4, TiCl3, and Mo(CO)6. beilstein-journals.org

Rearrangement Processes: The 1,2-oxazinane structure can participate in sigmatropic rearrangements. A notable example is the 1,2-oxaza-Cope rearrangement, a hetero-Cope reaction involving a nitroso group. This clockss.orgclockss.org-sigmatropic transposition can be promoted by Lewis acids and provides a concise method for assembling different oxazine rings, particularly those found in marine natural products. nih.gov

The table below summarizes various methods for N-O bond cleavage.

Interactive Table: Methods for N-O Bond Cleavage in 1,2-Oxazinane and Related Heterocycles
Method Reagents Resulting Functional Group Citation
Hydrogenolysis Raney Ni, H₂ γ-Amino alcohol rsc.org
Hydrogenolysis Raney Ni / AlCl₃, MeOH/H₂O β-Hydroxyketone (after hydrolysis) beilstein-journals.org
Hydrogenolysis H₂, Pd/C Epoxylactol (in specific substrates) nih.gov
Metal-mediated Mo(CO)₆ Varies (e.g., cyclopentene) beilstein-journals.org
Metal-mediated SmI₂ γ-Amino alcohol (substrate dependent) beilstein-journals.orgnih.gov

Functionalization of the Heterocyclic Ring System

Introducing substituents onto the 1,2-oxazinane ring is crucial for creating diverse molecular architectures. This can be achieved either by building the ring with pre-functionalized components or by modifying the pre-formed heterocycle.

Synthesis of Substituted 1,2-Oxazinanes: Several synthetic strategies provide access to functionalized 1,2-oxazinanes from the outset:

Organocatalytic Intramolecular aza-Michael Addition: A highly enantioselective method uses a quinine-derived primary-tertiary diamine catalyst to facilitate the 6-exo-trig aza-Michael addition of hydroxylamine-derived enones. This approach yields chiral 3-substituted 1,2-oxazinanes in high yields and enantioselectivities. rsc.org

[4+2] Cycloaddition Reactions: The reaction between methyleneindolinones and a γ-aminooxy-α,β-unsaturated ester, acting as a 1,4-synthon, can be catalyzed by organocatalysts to construct chiral 1,2-oxazinane spirocyclic scaffolds. rsc.org Similarly, the acyl nitroso Diels-Alder reaction between 1,3-dienes and N-Boc-hydroxylamine, often catalyzed by copper, is a powerful method for synthesizing substituted 1,2-oxazines. thieme-connect.com

Hetero-Diels-Alder (HDA) Reactions: Conjugated nitroalkenes can serve as heterodienes in HDA reactions with alkenes to form 1,2-oxazine N-oxides, which are precursors to the saturated 1,2-oxazinane ring system. nih.gov

Direct Functionalization of the Ring: Modern synthetic methods allow for the direct functionalization of pre-existing heterocyclic rings. While specific examples for 1,2-oxazinanes are emerging, methods developed for related heterocycles are relevant. For instance, the directed lithiation and subsequent Negishi cross-coupling of Boc-protected 1,3-oxazinanes (a structural isomer) allows for highly regioselective C-H functionalization at the C4 or C5 positions. nih.gov This highlights the potential for similar strategies to be applied to the 1,2-oxazinane ring to introduce aryl or alkenyl substituents. nih.gov

Reactions of the Carboxylic Acid Moiety

The propanoic acid side chain of the title compound offers a versatile handle for a range of chemical modifications, independent of the heterocyclic ring's reactivity.

The carboxylic acid group can be readily converted into a variety of other functional groups, most commonly esters and amides. These derivatizations are fundamental transformations in organic synthesis, often used to modify a molecule's properties or to prepare it for further reactions, such as peptide coupling.

Esterification: The conversion to esters is typically achieved through Fischer esterification, where the carboxylic acid is refluxed with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride. sphinxsai.com

Amidation: The formation of amides from the carboxylic acid and an amine is a cornerstone of organic and medicinal chemistry. While direct condensation is possible, it often requires harsh conditions. More commonly, the carboxylic acid is first activated to a more reactive intermediate.

Use of Coupling Reagents: Peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) are widely used to facilitate amide bond formation under mild conditions. researchgate.net

One-Pot Activation and Coupling: Efficient one-pot methods have been developed. Thionyl chloride (SOCl₂) can be used to convert the carboxylic acid to the acyl chloride in situ, which then readily reacts with an amine to form the amide in excellent yields, even with sterically hindered amines. rsc.org Another mild and highly efficient reagent is Deoxo-Fluor ([Bis(2-methoxyethyl)amino]sulfur trifluoride), which can be used for the direct, one-pot conversion of carboxylic acids to amides. nih.gov

The table below outlines common methods for the derivatization of the carboxylic acid group.

Interactive Table: Derivatization Reactions of the Carboxylic Acid Moiety
Reaction Reagents Product Citation
Esterification Alcohol (e.g., MeOH), Acid Catalyst (e.g., H₂SO₄) Ester sphinxsai.com
Amidation Amine, DCC Amide researchgate.net
Amidation (One-Pot) 1. SOCl₂ 2. Amine Amide rsc.org

Conversions to Other Heterocyclic Systems from Propanoic Acid Precursors

The propanoic acid chain itself can be a precursor for the construction of new heterocyclic rings, often in tandem with transformations of the 1,2-oxazinane ring. A common strategy involves the reductive cleavage of the N-O bond to unmask a secondary amine, followed by an intramolecular reaction with the side chain or its derivative.

For example, a plausible synthetic route could involve the simultaneous reduction of the carboxylic acid to a primary alcohol and the reductive cleavage of the N-O bond. This would generate a γ-amino alcohol with a 3-hydroxypropyl group attached to the nitrogen. This intermediate is primed for intramolecular cyclization. Under dehydration conditions, for instance, it could cyclize to form a new, bicyclic heterocyclic system containing a piperidine (B6355638) ring. General strategies for heterocycle synthesis often rely on such cyclization and dehydration steps of a suitably functionalized acyclic precursor. youtube.com The formation of an amide followed by reduction and cyclization is another established pathway for creating N-heterocycles. youtube.com

Advanced Spectroscopic and Analytical Characterization of 3 1,2 Oxazinan 2 Yl Propanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-(1,2-Oxazinan-2-yl)propanoic acid and its derivatives, ¹H NMR and ¹³C NMR are indispensable for confirming their molecular structure.

¹H NMR spectra provide information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the case of this compound, characteristic signals would be expected for the protons of the oxazinane ring and the propanoic acid chain. The chemical shifts (δ) of these protons are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms within the oxazinane ring and the carboxyl group of the propanoic acid moiety.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shift of the carbonyl carbon in the propanoic acid group would be particularly downfield due to the deshielding effect of the two oxygen atoms.

¹H NMR Chemical Shifts (δ, ppm) ¹³C NMR Chemical Shifts (δ, ppm)
Proton Approximate Chemical Shift (ppm)
-CH₂- (propanoic acid, α to COOH)2.5 - 2.8
-CH₂- (propanoic acid, β to COOH)2.8 - 3.2
-N-CH₂- (oxazinane)3.5 - 4.0
-O-CH₂- (oxazinane)3.8 - 4.2
-CH₂- (oxazinane)1.5 - 2.2

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, MS analysis would confirm its molecular formula and provide insights into its structural stability.

The molecular ion peak ([M]⁺ or [M+H]⁺) in the mass spectrum would correspond to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition.

Fragmentation of this compound in the mass spectrometer would likely occur at the weaker bonds, such as the N-O bond in the oxazinane ring or the C-C and C-N bonds of the propanoic acid chain. Analysis of these fragment ions can help to piece together the structure of the parent molecule.

Ion m/z (mass-to-charge ratio) Identity
[M+H]⁺160.0923Protonated molecular ion
[M-COOH]⁺114Loss of the carboxyl group
[C₄H₉NO]⁺87Fragment of the oxazinane ring

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the functional groups it contains.

Key expected absorptions include a broad O-H stretch from the carboxylic acid group, a C=O stretch from the carbonyl group, C-N stretching from the amine functionality within the ring, and C-O stretching from the ether linkage in the ring.

Functional Group Characteristic Absorption (cm⁻¹)
O-H (Carboxylic Acid)2500-3300 (broad)
C=O (Carboxylic Acid)1700-1725
C-N Stretch1000-1350
C-O Stretch1000-1300

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or byproducts.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. The retention time of the compound would be a key parameter for its identification and purity assessment.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid as the mobile phase. SFC can offer faster separations and is considered a "greener" alternative to HPLC due to the use of supercritical carbon dioxide, often modified with a small amount of an organic solvent. This technique could be applied for the purification and analysis of this compound, potentially offering advantages in terms of speed and solvent consumption.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of reactions and to assess the purity of a compound. A suitable solvent system would be chosen to achieve good separation of this compound from any starting materials or impurities on a TLC plate. The retention factor (Rf) value would be used for its identification.

Technique Stationary Phase Mobile Phase (Example) Detection
HPLC C18Acetonitrile/Water with 0.1% Formic AcidUV (e.g., 210 nm)
SFC Chiral or Achiral ColumnSupercritical CO₂ with MethanolUV/MS
TLC Silica GelEthyl Acetate/HexaneUV light or chemical stain

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is a powerful analytical method that provides detailed information about the atomic and molecular structure of a crystal. nih.gov By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, scientists can determine the precise coordinates of each atom, bond lengths, bond angles, and torsional angles, ultimately revealing the molecule's conformation and, for chiral molecules, its absolute stereochemistry. nih.gov

While specific X-ray crystallographic data for this compound is not currently available in the public domain, the structural features of the core 1,2-oxazinane (B1295428) ring have been the subject of computational and experimental studies for other derivatives. rsc.orgresearchgate.net These studies provide a foundation for predicting the likely conformational behavior of this compound.

The 1,2-oxazinane ring, a six-membered heterocycle containing adjacent nitrogen and oxygen atoms, typically adopts a chair-like conformation to minimize steric and torsional strain. rsc.orglumenlearning.com However, the presence of substituents on the ring can significantly influence its conformational equilibrium. rsc.org

General Conformational Features of the 1,2-Oxazinane Ring:

FeatureDescription
Ring Pucker The 1,2-oxazinane ring generally prefers a chair conformation, similar to cyclohexane (B81311). However, twisted-chair or boat conformations may be adopted to alleviate specific steric interactions introduced by substituents.
Anomeric Effects The presence of the N-O bond introduces anomeric and generalized anomeric effects, which can influence the preference for axial or equatorial orientation of substituents, particularly at the carbon atoms adjacent to the heteroatoms. rsc.org
Nitrogen Inversion The nitrogen atom in the 1,2-oxazinane ring can undergo inversion, leading to different ring conformations and orientations of the substituent on the nitrogen. The propanoic acid side chain in this compound would be directly affected by this process.
Substituent Orientation The propanoic acid group attached to the nitrogen atom can exist in either an axial or equatorial position relative to the mean plane of the ring. The preferred orientation will be dictated by a balance of steric and electronic factors.

Computational and Theoretical Studies on 1,2 Oxazinane Propanoic Acid Systems

Quantum Chemical Calculations for Reaction Mechanisms and Energetics

Detailed Research Findings: Methods such as Density Functional Theory (DFT) and high-level ab initio calculations like the coupled-cluster approach CCSD(T) are employed to model reaction mechanisms. researchgate.net For the formation of the 1,2-oxazinane (B1295428) ring, a common route is the hetero-Diels-Alder reaction between a nitroso compound and a diene, or the cyclization of suitable linear precursors. researchgate.net Computational studies can map the entire reaction coordinate for such cyclizations. researchgate.net These calculations determine the activation energies for each step, revealing the rate-determining step and predicting the stereochemical outcome of the reaction. researchgate.net

For instance, the synthesis of a 1,2-oxazinane can be computationally modeled to understand the energetics of ring closure. The model would calculate the energy of the reactants, the transition state for the cyclization, and the final ring product. The difference in energy between the reactants and the transition state gives the activation barrier, which is crucial for predicting reaction rates and required conditions. Similarly, the energy difference between reactants and products indicates the reaction's thermodynamic stability. Quantum chemical modeling has been successfully used to study the interaction between reagents, such as in the reaction of propargyl chloride with potassium 1,3-propanedithiolate, by mapping the sequential stages of nucleophilic substitution and subsequent rearrangement and cyclization. researchgate.net These computational approaches can also explain the formation of byproducts by identifying alternative, competing reaction pathways with different energy barriers. researchgate.net

Density Functional Theory (DFT) Applications in Conformational and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method to investigate the three-dimensional shapes (conformations) and electronic properties of molecules like 3-(1,2-Oxazinan-2-yl)propanoic acid due to its balance of accuracy and computational cost. mdpi.comresearchgate.net

Detailed Research Findings: Conformational analysis using DFT involves optimizing the molecule's geometry to find the lowest energy arrangement of its atoms. kbhgroup.in For the 1,2-oxazinane ring, which is a six-membered heterocycle, these calculations typically show that it adopts a non-planar, chair-like conformation to minimize steric and torsional strain, similar to cyclohexane (B81311). wikipedia.org The presence of the N-O bond introduces asymmetry and specific conformational preferences that can be precisely characterized by calculating dihedral angles and energy differences between various conformers (e.g., chair, boat, twist-boat). researchgate.net

DFT is also used to analyze the electronic structure, providing insights into molecular reactivity. ekb.egresearchgate.net This is primarily done through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. kbhgroup.in The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netnih.gov From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated, providing a quantitative measure of the molecule's electronic properties. nih.govmdpi.com

Table 1: Conceptual DFT Reactivity Descriptors This table outlines key parameters derived from DFT calculations that help in analyzing the electronic structure and predicting the reactivity of molecules.

Descriptor Formula Description Relevance
HOMO Energy (EHOMO) -Energy of the Highest Occupied Molecular Orbital.Relates to the ability to donate electrons (nucleophilicity). Higher energy indicates a better electron donor. nih.gov
LUMO Energy (ELUMO) -Energy of the Lowest Unoccupied Molecular Orbital.Relates to the ability to accept electrons (electrophilicity). Lower energy indicates a better electron acceptor. kbhgroup.in
Energy Gap (ΔE) ELUMO - EHOMODifference in energy between the LUMO and HOMO.Indicates chemical stability and reactivity. A large gap implies high stability and low reactivity. researchgate.net
Ionization Potential (I) -EHOMOThe minimum energy required to remove an electron from a molecule.A measure of the molecule's tendency to become a cation. nih.gov
Electron Affinity (A) -ELUMOThe energy released when an electron is added to a molecule.A measure of the molecule's tendency to become an anion. nih.gov
Electronegativity (χ) (I + A) / 2A measure of the ability of an atom or molecule to attract electrons.Helps to understand charge distribution and bond polarity. researchgate.net
Chemical Hardness (η) (I - A) / 2Resistance of a molecule to change its electron configuration.Hard molecules have a large energy gap, while soft molecules have a small energy gap. nih.gov
Global Softness (S) 1 / (2η)The reciprocal of hardness.A measure of the molecule's polarizability and reactivity. researchgate.net
Electrophilicity Index (ω) χ² / (2η)A measure of the energy lowering of a system when it accepts electrons.Quantifies the electrophilic character of a molecule. mdpi.com

In Silico Approaches to Structure-Activity Relationship (SAR) and Ligand Design (Methodological Perspective)

In silico methods are crucial in modern drug discovery for identifying and optimizing lead compounds. These computational techniques establish a relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, SAR) and guide the design of new, more potent ligands. nih.govrsc.org This is achieved without synthesizing the physical compound, saving significant time and resources.

Detailed Research Findings: The methodological perspective on SAR and ligand design for systems related to 1,2-oxazinane-propanoic acid involves several computational strategies:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties, which are represented by molecular descriptors. nih.gov These descriptors can be derived from the compound's 2D or 3D structure and can include electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume), and hydrophobic properties.

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, charged centers) that a molecule must possess to bind to a specific biological target. A pharmacophore model can then be used as a 3D query to screen large virtual libraries of compounds to find new molecules that match the required features.

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein. ekb.eg Docking algorithms sample many possible conformations of the ligand within the protein's binding site and use a scoring function to estimate the binding affinity for each pose. mdpi.com This provides detailed insight into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex, which is fundamental for structure-based ligand design. nih.gov

Fragment-Based Drug Design (FBDD): In this in silico approach, small molecular fragments are docked into the target's binding site to identify key interaction points. nih.gov Promising fragments can then be computationally "grown" or "linked" together to create a larger, more potent lead molecule. nih.gov

Multivariate Data Analysis: Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are used to analyze datasets of compounds and their activities. nih.govmdpi.com PCA can reduce the complexity of the data and identify the most important molecular properties that explain the variance in activity, while PLS can build a predictive QSAR model. nih.govmdpi.com

Table 2: Comparison of In Silico Methodologies for Ligand Design This table provides a methodological overview of common computational techniques used in the design and optimization of bioactive molecules.

Methodology Primary Goal Input Requirements Typical Output
QSAR Predict activity based on molecular descriptors. nih.govA series of compounds with known activities and calculated descriptors.A mathematical equation relating descriptors to activity.
Pharmacophore Modeling Identify essential 3D features for binding.A set of active molecules or a ligand-receptor complex structure.A 3D model of essential chemical features.
Molecular Docking Predict the binding mode and affinity of a ligand. mdpi.com3D structures of the ligand and the target protein.Preferred binding poses and a score for binding affinity.
Fragment-Based Design Build leads from small, weakly binding fragments. nih.gov3D structure of the target protein and a library of molecular fragments."Hit" fragments and strategies for linking/growing them into leads.
Molecular Dynamics (MD) Simulate the dynamic behavior of the ligand-target complex.A starting structure of the ligand-protein complex (often from docking).A trajectory of atomic positions over time, information on complex stability. mdpi.com

Computational Analysis of Aromaticity and Strain in Oxazine (B8389632) Systems

The stability of cyclic systems like the 1,2-oxazinane ring is governed by factors including aromaticity and ring strain. Computational methods provide quantitative measures for both properties.

Detailed Research Findings:

Aromaticity: Aromaticity is a property of cyclic, planar molecules with a ring of resonance bonds that gives them increased stability. The 1,2-oxazinane ring in this compound is a saturated heterocycle. It lacks the continuous system of p-orbitals necessary for aromaticity and is therefore considered non-aromatic. Computational methods can confirm this. The Nucleus-Independent Chemical Shift (NICS) is a common method for assessing aromaticity, where a negative value inside the ring indicates aromatic character and a positive or near-zero value indicates non-aromatic or anti-aromatic character. researchgate.netnih.gov For the 1,2-oxazinane ring, NICS calculations would yield values close to zero, confirming its non-aromatic nature. This is in contrast to unsaturated oxazine systems, which can exhibit aromatic properties depending on their structure and electron count. nih.gov

Table 3: Strain Energies of Common Cycloalkanes This table provides context for the stability of six-membered rings by comparing the ring strain of various cycloalkanes. The low strain of cyclohexane highlights why the similar 1,2-oxazinane ring is also expected to be stable.

Cycloalkane Ring Size Total Strain Energy (kcal/mol) Primary Sources of Strain
Cyclopropane327.5Angle strain, Torsional strain wikipedia.org
Cyclobutane426.3Angle strain wikipedia.org
Cyclopentane56.2Torsional strain libretexts.org
Cyclohexane 6 0 Essentially strain-free in chair conformation libretexts.org
Cycloheptane76.3Torsional strain, Angle strain

Applications in Advanced Organic Synthesis and Materials Science

Role as Versatile Synthetic Intermediates for Diverse Molecular Scaffolds

The 1,2-oxazine heterocycle is a structural motif found in a number of natural products, which has spurred interest in its synthesis and derivatization. rsc.org The title compound, 3-(1,2-Oxazinan-2-yl)propanoic acid, serves as a key intermediate for accessing a variety of molecular frameworks. The propanoic acid side chain offers a handle for a multitude of chemical transformations, including amidation and esterification, allowing for its conjugation to other molecules. For instance, the direct coupling of amines or alcohols to a propanoic acid ligand has been demonstrated in the synthesis of platinum(II) complexes, showcasing a versatile route to amide and ester derivatives. researchgate.net

Development of Complex Polycyclic and Spirocyclic Architectures

The construction of intricate polycyclic and spirocyclic systems is a significant challenge in organic synthesis. The structure of this compound provides potential entry points for the synthesis of such complex architectures. Spirocycles containing an oxygen atom, known as oxa-spirocycles, have been the subject of synthetic efforts due to their interesting properties and potential applications. nih.gov General approaches to oxa-spirocycles have been developed, indicating a methodological framework that could potentially be adapted for derivatives of this compound. nih.gov

The synthesis of these complex structures often relies on cyclization reactions. For example, intramolecular reactions can be envisioned where the carboxylic acid or a derivative thereof reacts with the oxazinane ring or a substituent on it to form a new ring. While direct examples involving this compound are not prominent in the literature, the synthesis of other complex heterocyclic systems, such as γ-lactams from maleimides, aldehydes, and amines, showcases the types of tandem reactions that can be employed to build polycyclic frameworks in a single step. uni-regensburg.de

Solid-Phase Synthesis and High-Throughput Chemistry Applications

Solid-phase synthesis is a powerful technique for the rapid generation of large libraries of compounds for screening and optimization in drug discovery and materials science. The carboxylic acid group of this compound makes it well-suited for attachment to a solid support, such as a resin. google.comgoogle.com Once anchored, the heterocyclic portion of the molecule can be subjected to a variety of reactions in a parallel or combinatorial fashion.

This approach allows for the efficient production of a multitude of derivatives. For example, solid-phase synthesis has been effectively used to create libraries of 1,3-azole-based peptides and peptidomimetics, demonstrating the utility of this method for generating diverse heterocyclic structures. nih.gov Similarly, the parallel solid-phase synthesis of isoxazole (B147169) and isoxazoline (B3343090) derivatives has been achieved through cycloaddition reactions on resin-bound substrates. researchgate.net These methodologies could be adapted for this compound, enabling high-throughput synthesis of novel compounds for various applications. High-throughput screening of such libraries, for instance against biological targets like the SARS-CoV-2 main protease, has proven to be an effective strategy for hit identification. rug.nl

The table below summarizes the potential solid-phase synthesis applications.

Synthesis TypePotential ApplicationRelevant Analogy
Peptide SynthesisCreation of peptidomimetics with a 1,2-oxazinane (B1295428) moietySolid-phase synthesis of 1,3-azole-based peptides nih.gov
Heterocycle LibraryGeneration of diverse isoxazole-like structuresParallel solid-phase synthesis of isoxazoles researchgate.net
High-Throughput ScreeningRapid identification of bioactive compoundsHigh-throughput crystallography of covalent libraries rug.nl

Precursors for the Synthesis of Functional Organic Compounds

The derivatization of this compound can lead to a wide array of functional organic compounds with potential applications in medicine and materials science. The propanoic acid scaffold is found in numerous biologically active molecules. For example, derivatives of 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid (oxaprozin) have been used to create transition metal complexes with antiproliferative activity against cancer cell lines. nih.gov

Furthermore, various propanoic acid derivatives have been investigated for their therapeutic potential. Analogs of 3-(2-aminocarbonylphenyl)propanoic acid have been synthesized and identified as potent and selective antagonists for the EP3 receptor. nih.gov In the field of antimicrobials, derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have demonstrated activity against pathogenic bacteria and fungi. researchgate.netnih.gov Other furan-containing propanoic acid derivatives are also recognized as useful building blocks. medchemexpress.com These examples underscore the value of the propanoic acid motif as a starting point for the development of functional organic compounds. The combination of this versatile scaffold with the 1,2-oxazinane ring in this compound provides a pathway to novel molecules with potentially unique properties.

The table below details examples of functional compounds derived from related propanoic acid structures.

Propanoic Acid DerivativeFunctional Application
3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acidPrecursor to antiproliferative metal complexes nih.gov
3-(2-Aminocarbonylphenyl)propanoic acid analogsPotent and selective EP3 receptor antagonists nih.gov
3-Aryl-3-(furan-2-yl)propanoic acid derivativesAntimicrobial agents against bacteria and fungi researchgate.netnih.gov
3-(Pyridin-3-yl)propanoic acidLigand for thermoactivatable platinum(II) complexes researchgate.net

Q & A

Q. How can researchers investigate the compound’s role in biochemical pathways?

  • Methodological Answer :
  • Isotopic labeling : Use ¹⁴C or ³H-labeled analogs to track metabolic incorporation in cell cultures .
  • Gene expression profiling : Perform RNA-seq or qPCR to identify pathways modulated by the compound .
  • Knockout models : Use CRISPR/Cas9 to delete putative target genes and assess phenotypic changes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.